molecular formula C11H18O2 B13314964 3-(Cyclobutylmethyl)oxane-3-carbaldehyde

3-(Cyclobutylmethyl)oxane-3-carbaldehyde

Cat. No.: B13314964
M. Wt: 182.26 g/mol
InChI Key: PJLVFKSGNBFBIK-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)oxane-3-carbaldehyde is an alicyclic aldehyde featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a cyclobutylmethyl group and a formyl (-CHO) functional group. This compound’s structure combines the rigidity of the cyclobutane ring with the oxygen-containing oxane scaffold, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(cyclobutylmethyl)oxane-3-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-8-11(5-2-6-13-9-11)7-10-3-1-4-10/h8,10H,1-7,9H2

InChI Key

PJLVFKSGNBFBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CCCOC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde typically involves the reaction of cyclobutylmethyl bromide with an oxane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

similar synthetic routes involving the use of cyclobutylmethyl bromide and oxane derivatives can be scaled up for larger-scale production if needed .

Chemical Reactions Analysis

3-(Cyclobutylmethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Cyclobutylmethyl)oxane-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research involving this compound focuses on its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects the downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde

Structural and Molecular Differences :

  • Molecular Formula : C₁₁H₂₀O₂ (vs. C₁₀H₁₆O₂ for the cyclobutylmethyl analog).
  • Substituent : A branched 3-methylbutan-2-yl group replaces the cyclobutylmethyl moiety.
  • Molecular Weight : 184.27 g/mol (higher due to the bulkier substituent) .

Key Observations :

  • The branched alkyl chain in 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde likely enhances lipophilicity compared to the strained cyclobutylmethyl group. This could influence solubility and bioavailability.

3-Chlorobenzaldehyde

Structural and Functional Differences :

  • Molecular Formula : C₇H₅ClO (aromatic aldehyde vs. alicyclic oxane derivatives).
  • Substituent : A chlorine atom at the 3-position on a benzaldehyde backbone.
  • Molecular Weight : 140.57 g/mol (lower due to the absence of a bulky ring system) .

Reactivity and Hazards :

  • The electron-withdrawing chlorine atom increases electrophilic reactivity, making 3-chlorobenzaldehyde prone to nucleophilic substitution or oxidation reactions.
  • Safety data emphasize hazards such as skin/eye irritation, necessitating stringent handling protocols . In contrast, oxane-based aldehydes may exhibit milder toxicity profiles, though specific data are lacking.

Stability and Reactivity Insights

  • Cyclobutylmethyl Group: indicates that cyclobutylmethyl derivatives (e.g., cyclobutylmethyl iodide) undergo ring-opening rather than expansion under radical conditions, forming open-chain products.
  • Branched Alkyl vs.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Reactivity Hazard Profile
3-(Cyclobutylmethyl)oxane-3-carbaldehyde C₁₀H₁₆O₂ 168.23 Cyclobutylmethyl Potential ring-opening under radicals Unknown; likely moderate
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde C₁₁H₂₀O₂ 184.27 Branched alkyl Higher lipophilicity Discontinued; limited data
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chlorine (aromatic) High electrophilic reactivity Skin/eye irritation

Notes and Limitations

  • Data Gaps : Experimental data on melting/boiling points, solubility, and toxicity for this compound are absent, necessitating further studies.
  • Inferred Properties : Comparisons rely on structural analogs and substituent effects; direct experimental validation is required.

Biological Activity

3-(Cyclobutylmethyl)oxane-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H16O
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclobutyl group attached to a carbon chain leading to an aldehyde functional group.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to cell death. It has shown effectiveness against various bacterial strains.
  • Anticancer Activity : There is evidence that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. This suggests its role as a candidate for further development in cancer therapeutics.

The biological effects of this compound may involve:

  • Interaction with cell membrane components leading to increased permeability and eventual cell lysis.
  • Modulation of enzyme activities related to metabolic pathways in bacteria and cancer cells, which could inhibit growth and proliferation.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits lactate dehydrogenase

Case Studies

  • Antimicrobial Study :
    • A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies using HeLa cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 value was calculated at 30 µM, suggesting effective cytotoxicity against cervical cancer cells.

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